Lornoxicam was initially developed for clinical use, and its derivatives, including 5-Hydroxy Lornoxicam, are synthesized through various chemical processes. The primary source of Lornoxicam is from pharmaceutical manufacturing, where it is synthesized from specific thiazine and thiophene derivatives.
5-Hydroxy Lornoxicam is classified as a non-steroidal anti-inflammatory drug. It falls under the broader category of analgesics and anti-inflammatory agents, commonly prescribed for pain relief and inflammation reduction.
The synthesis of 5-Hydroxy Lornoxicam typically involves the hydroxylation of Lornoxicam. Various synthetic routes have been reported, with some methods focusing on the use of oxidizing agents to introduce the hydroxyl group at the 5-position.
One notable synthesis method includes:
The yield and purity of the final product are often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm successful synthesis.
The molecular structure of 5-Hydroxy Lornoxicam can be represented as follows:
The structural representation highlights the presence of a hydroxyl group (-OH) at the 5-position on the Lornoxicam backbone.
The compound's structural characteristics can be analyzed using spectroscopic methods:
5-Hydroxy Lornoxicam can undergo various chemical reactions typical for phenolic compounds, such as:
These reactions often require specific conditions such as:
The stability and reactivity are crucial for further applications in pharmaceutical formulations.
The mechanism of action for 5-Hydroxy Lornoxicam involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Studies have shown that 5-Hydroxy Lornoxicam exhibits a similar action profile to its parent compound but may have enhanced efficacy due to improved pharmacokinetics associated with its hydroxyl group.
Relevant analyses include thermal stability assessments and solubility tests under various pH conditions.
5-Hydroxy Lornoxicam is primarily used in:
5-Hydroxy lornoxicam (chemical name: 6-Chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-1,1-dioxide-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide) is the primary pharmacologically inactive metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lornoxicam. Its molecular formula is C₁₃H₁₀ClN₃O₅S₂, with a molecular weight of 387.82 g/mol [4] [6]. Structurally, it features a hydroxyl group (-OH) at the 5' position of the pyridine ring, distinguishing it from the parent compound lornoxicam. This modification arises from oxidative metabolism mediated by the cytochrome P450 enzyme CYP2C9 [1] [3]. The compound’s systematic IUPAC name reflects this key functional group alteration, which reduces its COX-inhibitory activity compared to lornoxicam.
5-Hydroxy lornoxicam exhibits distinct solubility, stability, and spectral properties critical for analytical detection and pharmaceutical processing:
Table 1: Physicochemical Properties of 5-Hydroxy Lornoxicam
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₀ClN₃O₅S₂ | [4][6] |
Molecular Weight | 387.82 g/mol | [4][6] |
Melting Point | >195°C (decomposes) | [4][6] |
Predicted Density | 1.830 ± 0.06 g/cm³ | [6] |
Predicted pKa | 4.50 ± 1.00 | [6] |
Solubility | Slight in DMSO (heated), Methanol (heated); Very low in water | [4][6] |
LogP (Octanol/Water) | Estimated ~1.0–1.5 (lower than lornoxicam’s 1.8) | [8] |
Endogenous Biosynthesis
The primary route to 5-hydroxy lornoxicam is enzymatic hydroxylation via hepatic cytochrome P450 2C9 (CYP2C9). This metabolism accounts for up to 95% of total intrinsic lornoxicam clearance [1] [3]. The reaction proceeds via:
In Vitro Chemical Synthesis
While detailed synthetic protocols for 5-hydroxy lornoxicam are scarce in open literature, analog synthesis and lornoxicam production methods provide insights:
5-Hydroxy lornoxicam undergoes specific degradation pathways under stressed conditions, characterized using LC-MS and H/D exchange studies [2] [7]:
Alkaline (pH >9): Accelerated amide bond hydrolysis yielding 5-hydroxypyridin-2-amine and the thienothiazine carboxylic acid fragment. This is the primary hydrolytic pathway [2].
Oxidative Degradation: Exposure to 3% H₂O₂ at 80°C for 8 hours causes:
Photolytic Degradation: Under visible/UV light (ICH Q1B):
Ring Contraction/Scission: Visible by LC-MS as multiple low-abundance products [2] [7].
Thermal Degradation (Solid State): At 105°C for 7 days:
Table 2: Major Degradation Products and Conditions for 5-Hydroxy Lornoxicam
Stress Condition | Degradation Products | Proposed Structure | Degradation (%) |
---|---|---|---|
0.1M HCl (70°C/24h) | Minimal degradation | - | <5% |
0.1M NaOH (70°C/24h) | 5-Hydroxypyridin-2-amine + Thienothiazine acid | Hydrolysis products | 15–20% |
3% H₂O₂ (80°C/8h) | Sulfoxide derivative; N-Oxide | S=O oxidation; Pyridine N-oxide | 15–25% |
UV-Vis Light (1.2M lux) | Dechlorinated analog; Scission products | Ring-opened/decarboxylated species | 10–15% |
Dry Heat (105°C/7d) | None significant | - | <2% |
The stability-indicating HPLC method for resolving 5-hydroxy lornoxicam from its degradation products employs:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1